molecular formula C22H25N3O6S2 B2395844 3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-62-7

3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2395844
CAS No.: 865592-62-7
M. Wt: 491.58
InChI Key: HEUWNGZIBILBKK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of multiple functional groups, including methoxy, piperidinylsulfonyl, and benzothiazolyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often involve the use of coupling agents and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-29-17-11-14(12-18(30-2)20(17)31-3)21(26)24-22-23-16-8-7-15(13-19(16)32-22)33(27,28)25-9-5-4-6-10-25/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUWNGZIBILBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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